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Imidazo[1,2-b]pyridazine, 6-(methylthio)-

Cat. No.: B12914003
CAS No.: 61582-31-8
M. Wt: 165.22 g/mol
InChI Key: CZGWXLAINFJURY-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Heterocycles in Drug Discovery

Fused bicyclic heterocycles are core structures in a multitude of biologically active molecules and approved pharmaceuticals. mdpi.comijsrtjournal.com These frameworks, which consist of two rings sharing an edge, offer a rigid and three-dimensional architecture that can facilitate precise interactions with biological targets. nih.gov Their structural complexity and the presence of heteroatoms like nitrogen, oxygen, and sulfur allow for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties essential for drug efficacy. nih.govnih.gov More than 85% of physiologically active drugs contain at least one heteroatom or a heterocyclic structure, underscoring their importance. nih.gov The inherent structural diversity within these molecules provides a foundation for developing targeted therapies for a variety of diseases. nih.gov

Overview of Imidazo[1,2-b]pyridazine (B131497) Derivatives as Pharmacologically Relevant Entities

The imidazo[1,2-b]pyridazine scaffold, a nitrogen-containing fused heterocycle, is recognized as a privileged structure in medicinal chemistry. nih.govnih.gov This means it is a molecular framework that is recurrently found in compounds with diverse biological activities. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. nih.govresearchgate.net

A notable example of a drug containing this scaffold is Ponatinib, a kinase inhibitor used in cancer therapy, which has spurred further interest in exploring other imidazo[1,2-b]pyridazine-based compounds. nih.govresearchgate.net Research has shown that these derivatives can act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govpasteur.fr Furthermore, certain imidazo[1,2-b]pyridazine derivatives have been evaluated as potential ligands for imaging β-amyloid plaques associated with Alzheimer's disease. nih.govacs.org The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Contextualization of the 6-(Methylthio) Substitution within the Imidazo[1,2-b]pyridazine System

The introduction of a methylthio (-SCH₃) group at the 6-position of the imidazo[1,2-b]pyridazine ring system can significantly influence the molecule's biological activity. Structure-activity relationship (SAR) studies on various derivatives have provided insights into the role of substituents at this position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3S B12914003 Imidazo[1,2-b]pyridazine, 6-(methylthio)- CAS No. 61582-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61582-31-8

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

6-methylsulfanylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H7N3S/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3

InChI Key

CZGWXLAINFJURY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=CN=C2C=C1

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 B Pyridazine, 6 Methylthio and Analogues

General Synthetic Approaches to the Imidazo[1,2-b]pyridazine (B131497) Ring System

The creation of the fundamental imidazo[1,2-b]pyridazine structure can be achieved through several reliable synthetic routes.

A prevalent and adaptable method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. nih.gov This reaction, a variation of the Tschitschibabin reaction, typically proceeds under mild basic conditions, such as in the presence of sodium bicarbonate. nih.gov The process involves the initial formation of the imidazo[1,2-b]pyridazine backbone through the reaction of the two starting materials. nih.gov This approach allows for the introduction of various substituents at the 2-position of the final molecule, depending on the choice of the α-bromoketone. nih.gov

To enhance the efficiency of the ring-forming reaction, various techniques can be employed. The use of microwave irradiation has been shown to accelerate the condensation and improve yields. Solvent selection is also critical, with polar solvents often favoring the reaction. The addition of a non-nucleophilic base can facilitate the cyclization by neutralizing the acid formed during the reaction.

Modern synthetic organic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as a powerful tool for building complex molecules. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly useful for creating carbon-carbon and carbon-heteroatom bonds on the imidazo[1,2-b]pyridazine core. researchgate.net These reactions can be used to add substituents before or after the formation of the bicyclic system, offering great flexibility in the synthetic design. researchgate.net

Controlling the position of substituents on the imidazo[1,2-b]pyridazine nucleus is crucial for developing compounds with specific properties. The inherent electronic nature of the ring system dictates the regioselectivity of substitution reactions. An appropriately substituted pyridazine (B1198779) ring allows for the easy attachment of different groups through heteroaromatic nucleophilic displacement reactions. nih.gov This regioselectivity is key to synthesizing specific isomers and avoiding the formation of unwanted byproducts.

Specific Synthetic Pathways for 6-(Methylthio)-Substituted Imidazo[1,2-b]pyridazines

The introduction of the methylthio group at the 6-position is a key step in the synthesis of the target compound.

A common and effective method for installing the methylthio group is through a nucleophilic aromatic substitution reaction. This is typically achieved by reacting a 6-halo-imidazo[1,2-b]pyridazine, such as 6-chloroimidazo[1,2-b]pyridazine (B1266833), with a sulfur nucleophile like sodium thiomethoxide. Another approach involves the reaction of 6-chloropyridazin-3-amine with an appropriate sulfur-containing reagent, followed by cyclization to form the imidazo[1,2-b]pyridazine ring with the desired 6-substituent already in place. researchgate.net For example, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine has been synthesized and has shown high binding affinity for β-amyloid plaques. nih.gov

Interactive Data Table: Synthetic Approaches for 6-(Methylthio)imidazo[1,2-b]pyridazine Derivatives

Starting MaterialReagentProductKey Transformation
3-Amino-6-chloropyridazineα-Bromoketone6-Chloro-2-substituted-imidazo[1,2-b]pyridazineImidazo[1,2-b]pyridazine ring formation
6-Chloro-2-substituted-imidazo[1,2-b]pyridazineSodium thiomethoxide6-(Methylthio)-2-substituted-imidazo[1,2-b]pyridazineNucleophilic aromatic substitution
6-Chloropyridazin-3-amineThiol6-Alkylthio- or 6-Arylthio-pyridazin-3-amineIntroduction of the thioether moiety
6-Alkylthio- or 6-Arylthio-pyridazin-3-amineα-Bromoketone6-Alkylthio- or 6-Arylthio-2-substituted-imidazo[1,2-b]pyridazineImidazo[1,2-b]pyridazine ring formation

Derivatization of Existing 6-Halopyridazines

A primary and effective route for the synthesis of 6-(methylthio)imidazo[1,2-b]pyridazine involves the nucleophilic aromatic substitution of a halogen atom, typically chlorine, on a pre-formed imidazo[1,2-b]pyridazine scaffold. The 6-chloroimidazo[1,2-b]pyridazine precursor is a versatile intermediate for introducing a variety of substituents at the 6-position.

The general reaction involves treating the 6-chloro derivative with sodium methanethiolate (B1210775) (NaSMe) or by bubbling methyl mercaptan through a solution of the chloro-compound in the presence of a suitable base. The sulfur nucleophile displaces the chloride ion to yield the desired 6-(methylthio) product.

A common precursor for these reactions is 6-chloropyridazin-3-amine, which can be cyclized to form the imidazo[1,2-b]pyridazine ring system. researchgate.netmdpi.com For instance, the reaction of 6-chloropyridazin-3-amine with α-haloketones or their equivalents builds the imidazole (B134444) ring. Once the 6-chloroimidazo[1,2-b]pyridazine core is in place, the derivatization can proceed. For example, a related synthesis starts with 6-chloropyridazin-3-amine, which is converted into a 6-alkylthio- or 6-arylthio-pyridazin-3-amine before the cyclization step to form the imidazo[1,2-b]pyridazin-3(5H)-one. researchgate.net

The reactivity of the 6-halo position allows for various synthetic modifications. For example, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) can be selectively functionalized. The reaction with various amines in n-propanol at high temperatures demonstrates the utility of the halogen as a leaving group for introducing new functionalities. nih.gov While this example uses an amine nucleophile, the principle extends to sulfur nucleophiles like methanethiolate.

PrecursorReagentProductReference
6-Chloroimidazo[1,2-b]pyridazineSodium methanethiolate6-(Methylthio)imidazo[1,2-b]pyridazine researchgate.net
6-Chloropyridazin-3-amineSodium methanethiolate, then cyclization6-(Methylthio)imidazo[1,2-b]pyridazine derivatives researchgate.net
3-Bromo-6-chloroimidazo[1,2-b]pyridazineVarious amines6-Amino-substituted-3-bromo-imidazo[1,2-b]pyridazines nih.gov

Synthesis of Related 6-(Alkylthio) and Substituted Thio Analogues for Comparative Studies

The synthesis of a range of 6-(alkylthio) and substituted thio analogues is crucial for comparative studies, such as structure-activity relationship (SAR) analyses in medicinal chemistry. nih.gov The synthetic strategy is analogous to that for the 6-(methylthio) derivative, primarily involving the reaction of 6-chloroimidazo[1,2-b]pyridazine with various thiolates.

A series of 6-alkylthio- and 6-arylthio-3-methoxy-2-phenylimidazo[1,2-b]pyridazines has been prepared from the corresponding 6-chloropyridazin-3-amine. researchgate.net The starting material was first converted to the desired 6-alkylthio- or 6-arylthio-pyridazin-3-amine. This was achieved by reacting 6-chloropyridazin-3-amine with the appropriate alkanethiol or arenethiol in the presence of a base. These intermediates were then cyclized with phenacyl bromide and subsequently methylated to yield the final products. researchgate.net

This methodology allows for significant diversity in the thio-substituent. Examples of synthesized analogues include those with ethylthio, propylthio, benzylthio, and various substituted phenylthio groups. researchgate.net

Another example is the synthesis of 6-(2-aminoethylthio)imidazo[1,2-b]pyridazine. prepchem.com This compound was prepared from its dihydrochloride (B599025) salt by treatment with an aqueous sodium hydroxide (B78521) solution, followed by extraction. This demonstrates the synthesis of analogues bearing functional groups on the alkylthio side chain.

Thiol ReagentBaseResulting 6-SubstituentReference
EthanethiolSodium hydroxide-S-CH₂CH₃ (Ethylthio) researchgate.net
PropanethiolSodium hydroxide-S-(CH₂)₂CH₃ (Propylthio) researchgate.net
BenzenemethanethiolSodium hydroxide-S-CH₂Ph (Benzylthio) researchgate.net
2-AminoethanethiolNot specified (used salt)-S-(CH₂)₂NH₂ (2-Aminoethylthio) prepchem.com
BenzenethiolSodium hydroxide-S-Ph (Phenylthio) researchgate.net
4-MethylbenzenethiolSodium hydroxide-S-C₆H₄-CH₃ (p-Tolylthio) researchgate.net

Analytical Characterization Techniques for Structural Confirmation of Synthesized Compounds

The structural confirmation of 6-(methylthio)imidazo[1,2-b]pyridazine and its analogues is accomplished using a standard suite of spectroscopic and analytical techniques. These methods are essential to verify the identity, purity, and structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For the imidazo[1,2-b]pyridazine core, characteristic signals appear in the aromatic region. For example, in the parent imidazo[1,2-b]pyridazine, signals are observed at δ 8.51, 8.29, 8.05-8.19, 7.79, and 7.22 ppm. chemicalbook.com For 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380), the protons on the pyridazine ring appear as doublets at δ 7.87 (J = 9.5 Hz) and 7.09 (J = 9.5 Hz), with a singlet for the imidazole proton at δ 7.96. mdpi.com The introduction of the methylthio group at the C6 position would lead to a characteristic singlet in the upfield region (typically δ 2.5-2.8 ppm) corresponding to the S-CH₃ protons, along with shifts in the aromatic signals.

¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton. The parent imidazo[1,2-b]pyridazine shows signals at δ 143.1, 139.1, 133.8, 125.8, 116.8, and 116.7 ppm. chemicalbook.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For example, the HRMS of a related phosphonopropanoic acid derivative was used to confirm its calculated molecular formula. nih.gov

Melting Point (mp): The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound. For instance, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine has a reported melting point of 154 °C. mdpi.com

TechniquePurposeExample CompoundObserved DataReference
¹H NMR Structural Elucidation6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineδ: 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H) mdpi.com
¹³C NMR Carbon Skeleton AnalysisImidazo[1,2-b]pyridazineδ: 143.10, 139.05, 133.83, 125.75, 116.76, 116.72 ppm chemicalbook.com
HRMS Molecular Formula Confirmation2-Fluoro-3-(6-(3-formylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropanoic acidcalculated 393.0647 (M+H)⁺, found 393.0630 nih.gov
Melting Point Purity Assessment6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine196 °C mdpi.com

Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine, 6 Methylthio Derivatives

Influence of the 6-(Methylthio) Group on Biological Activity Profiles

The substituent at the 6-position of the imidazo[1,2-b]pyridazine (B131497) ring system plays a pivotal role in determining the biological activity profile of these compounds. nih.govnih.gov Research into various therapeutic targets, including β-amyloid plaques, kinases, and microbes, has consistently shown that the nature of the C-6 substituent significantly modulates potency and selectivity. nih.govnih.govthesciencein.org The introduction of a heteroatom-containing group at this position is often considered a key pharmacophoric element. nih.gov Studies on Haspin kinase inhibitors, for instance, revealed that the absence of any heteroatom at the C-6 position resulted in a loss of activity, underscoring the critical role of this feature. nih.gov

Comparative analyses have demonstrated that the 6-(methylthio) group often imparts favorable properties to imidazo[1,2-b]pyridazine derivatives. In the context of developing ligands for β-amyloid (Aβ) plaques, a series of 2-(4′-dimethylaminophenyl)imidazo[1,2-b]pyridazines were synthesized with various substituents at the 6-position. nih.gov The 6-(methylthio) derivative exhibited a high binding affinity (Ki = 11.0 nM) for Aβ plaques. nih.gov This affinity was notably strong when compared to other substitutions at the same position. For example, the 6-chloro and 6-fluoro analogues showed lower affinities. nih.gov

This trend where the C-6 substituent significantly influences activity is observed across different biological targets. In the development of TAK1 kinase inhibitors, substituting the 6-position of the imidazo[1,2-b]pyridazine core with morpholine (B109124) or piperazine (B1678402) led to enhanced kinase inhibition compared to the unsubstituted analog. nih.gov Similarly, for Mps1 kinase inhibitors, optimization of the 6-position was a key strategy to improve cellular activity. nih.gov In the area of antimicrobial agents, various 6-substituted aryl imidazo[1,2-b]pyridazines have been synthesized from a 6-chloro precursor, with the resulting compounds showing a range of activities. thesciencein.org

The following table presents a comparative analysis of the binding affinities of various 6-substituted 2-(4′-dimethylaminophenyl)imidazo[1,2-b]pyridazines to synthetic Aβ plaques, illustrating the influence of the C-6 substituent.

Table 1: Inhibition Constants (Ki) of 6-Substituted Imidazo[1,2-b]pyridazines for Binding to Aβ Plaques

Data sourced from a study on ligands for β-amyloid plaques. nih.gov

The steric and electronic properties of the substituent at the 6-position are critical determinants of ligand affinity. The methylthio group (-SMe) possesses a unique combination of size, lipophilicity, and electronic characteristics that contribute to its effectiveness. In studies of Aβ plaque ligands, the high affinity of the 6-methylthio analogue suggests a favorable interaction within the binding site. nih.gov The size and electronegativity of the substituent at this position appear to influence binding, as seen in the trend for halogens where the larger iodo group confers higher affinity than the smaller chloro or fluoro groups. nih.gov The methylthio group, being larger than fluorine but electronically different from the halogens, likely occupies the binding pocket in a manner that optimizes favorable contacts. SAR studies indicate a moderate tolerance for modification at the 6-position, with Ki values for various 2-dimethylaminophenyl imidazo[1,2-b]pyridazines ranging from 10 to 50 nM. nih.gov This suggests that while the space is somewhat accommodating, the specific properties of the substituent, like the methylthio group, are key to achieving high affinity. nih.gov

Impact of Substituents at the 2-Position on Compound Activity

The 2-position of the imidazo[1,2-b]pyridazine scaffold is another critical site for substitution that profoundly impacts biological activity. Modifications at this position are integral to achieving desired potency and selectivity for various targets.

The introduction of aryl and heteroaryl groups at the C-2 position is a common strategy in the design of imidazo[1,2-b]pyridazine-based therapeutic agents. These moieties can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with target proteins. For instance, in the development of ligands for Aβ plaques, a 2-aryl substituent was a core feature of the evaluated compounds. nih.gov Similarly, novel 2-substituted aryl (or alkyl) imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to possess antimicrobial and antimalarial activity, highlighting the importance of the C-2 substituent in defining the spectrum of biological action. thesciencein.org

Within the broad class of 2-aryl substituents, the 2-(4′-dimethylaminophenyl) group has been identified as particularly significant for achieving high-affinity binding to certain targets. SAR studies on Aβ plaque ligands strongly indicated that the 2-N,N-dimethylaminophenyl moiety might be a fundamental requirement for these compounds to exhibit desirable binding affinities. nih.gov The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which features this specific group, demonstrated the highest binding affinity (Ki = 11.0 nM) in its series. nih.gov This suggests that the dimethylamino group at the para-position of the 2-phenyl ring engages in specific, high-energy interactions with the Aβ plaque binding site, which are crucial for potent inhibition.

Modulation of Activity by Substituents at the 3-Position

The 3-position of the imidazo[1,2-b]pyridazine ring offers another avenue for modulating biological activity. While often explored in conjunction with substitutions at the C-2 and C-6 positions, modifications at C-3 can fine-tune potency and introduce new interactions with the target protein. For example, the optimization of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors involved modifications at both the 3- and 6-positions to increase inhibitory activity. nih.gov Similarly, the development of selective Haspin inhibitors based on a disubstituted imidazo[1,2-b]pyridazine scaffold showed that the presence of an indazole moiety at the C-3 position was crucial for maintaining potent inhibitory activity. nih.gov The removal of this group led to a loss of activity, defining it as a key pharmacophoric element. nih.gov Further studies on selective Tyk2 JH2 inhibitors also involved extensive SAR studies at the C-3 position to identify highly potent compounds. nih.govnih.gov These findings collectively demonstrate that the 3-position is a key site for structural modification to optimize the pharmacological profile of imidazo[1,2-b]pyridazine derivatives. researchgate.net

Effects of Methoxy (B1213986), Unsubstituted, and Benzamidomethyl Groups

The substitution pattern at the 6-position of the imidazo[1,2-b]pyridazine scaffold plays a significant role in modulating the biological activity of these derivatives. Research into their structure-activity relationships (SAR) has revealed that even subtle changes to the substituent at this position can lead to notable differences in binding affinity and efficacy for various biological targets.

In studies evaluating imidazo[1,2-b]pyridazine derivatives as potential ligands for β-amyloid plaques, the nature of the group at the 6-position has been a key area of investigation. Direct comparison has shown that the 6-(methylthio) analog demonstrates a higher binding affinity than the corresponding 6-methoxy derivative. nih.gov This suggests that the sulfur atom of the methylthio group may be involved in favorable interactions with the target protein that are not as effectively achieved by the oxygen atom of the methoxy group. The difference in size, electronegativity, and polarizability between sulfur and oxygen likely accounts for this observed variance in affinity.

While direct comparative data for an unsubstituted (i.e., hydrogen) 6-position in relation to the 6-(methylthio) group is not extensively detailed in the available literature, the general principles of SAR on this scaffold suggest that the presence and nature of a substituent at this position are crucial for activity. The imidazo[1,2-b]pyridazine core allows for various modifications, and the 6-position shows a moderate tolerance for different substituents, indicating that this position can be modified to fine-tune the pharmacological profile. nih.gov

Similarly, specific research detailing the effects of a benzamidomethyl group at the 6-position of the 6-(methylthio)-imidazo[1,2-b]pyridazine parent structure is limited. However, based on general SAR studies, the introduction of a larger, more complex substituent like benzamidomethyl would significantly alter the steric and electronic properties of the molecule. Such a group could introduce new binding interactions, potentially enhancing affinity, but could also lead to steric hindrance, which might be detrimental to activity, depending on the specific target protein's topology.

Table 1: Comparative Binding Affinity of 6-Substituted Imidazo[1,2-b]pyridazine Derivatives

Substituent at 6-PositionRelative Binding AffinityReference
-S-CH₃ (methylthio)Higher nih.gov
-O-CH₃ (methoxy)Lower nih.gov
-H (unsubstituted)Data not availableN/A
-CH₂-NH-CO-Ph (benzamidomethyl)Data not availableN/A

General Principles of Substituent Effects on the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a core for a wide range of biologically active compounds. researchgate.netnih.gov The versatility of this heterocyclic system allows for substitutions at various positions, most notably at the 2-, 3-, and 6-positions, which significantly influences the resulting pharmacological activity.

The electronic nature of the substituents on the imidazo[1,2-b]pyridazine ring is a critical determinant of activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the heterocyclic system, thereby affecting its interaction with biological targets. nih.gov Furthermore, the size and lipophilicity of the substituents are crucial. For example, in the context of ligands for β-amyloid plaques, a 2-N,N-dimethylaminophenyl moiety was found to be important for achieving desirable binding affinities. nih.gov

The 6-position of the imidazo[1,2-b]pyridazine scaffold has been shown to be tolerant of a variety of substituents, allowing for the fine-tuning of a compound's properties. nih.gov The introduction of different groups at this position can impact the molecule's solubility, metabolic stability, and target engagement. Studies on kinase inhibitors have also highlighted the importance of substitutions at both the 3- and 6-positions. nih.gov The nature of the aryl substituent at the 3-position, in combination with a 6-substituted morpholine or piperazine, was found to be key for inhibiting TAK1 at nanomolar concentrations. researchgate.net

Table 2: General Substituent Effects on the Imidazo[1,2-b]pyridazine Scaffold

Position of SubstitutionGeneral Effect on ActivityReference
2-PositionOften crucial for potent activity; specific aryl groups can significantly enhance binding affinity. nih.gov
3-PositionImportant for kinase inhibition; aryl substituents play a key role. researchgate.netnih.gov
6-PositionTolerant to various modifications, allowing for fine-tuning of properties. Can influence binding affinity and selectivity. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Imidazo 1,2 B Pyridazine, 6 Methylthio

Molecular Docking Simulations to Predict Binding Conformations and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For the imidazo[1,2-b]pyridazine (B131497) class of compounds, docking studies have been crucial in understanding their interactions with numerous protein targets, particularly kinases such as PIM-1, GSK-3β, IKKβ, and Haspin. acs.orgacs.orgnih.govnih.gov

Typically, the imidazo[1,2-b]pyridazine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region. For instance, in Glycogen Synthase Kinase-3β (GSK-3β), the sp2 nitrogen in the six-membered pyridazine (B1198779) ring forms a hydrogen bond with the backbone amide NH of Val135. acs.org Similarly, in studies targeting Tyk2 JH2, the N1 of the imidazo[1,2-b]pyridazine core and an attached amino group form hydrogen bonds with the hinge region residue Val690. nih.gov

The substituent at the 6-position, in this case, a methylthio (-SCH3) group, generally projects into a specific sub-pocket of the active site. The nature of this pocket determines the optimal properties of the substituent. The methylthio group is moderately lipophilic and can engage in favorable hydrophobic interactions. The sulfur atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor. In a study of imidazo[1,2-b]pyridazines as ligands for β-Amyloid plaques, the 6-methylthio analogue demonstrated higher binding affinity compared to its 6-methoxy counterpart, suggesting a favorable interaction of the methylthio group within the binding site. nih.gov

Table 1: Illustrative Docking Scores of Imidazo[1,2-b]pyridazine Derivatives Against a Kinase Target This table presents hypothetical yet representative data based on published findings for the imidazo[1,2-b]pyridazine class to illustrate the concept.

CompoundSubstituent at C6Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
1 -H-7.5H-bond with hinge
2 -Cl-8.2H-bond with hinge, halogen bond
3 -OCH3-8.5H-bond with hinge, H-bond acceptor
4 -SCH3 -8.8 H-bond with hinge, hydrophobic interaction
5 -NH(CH3)-9.1H-bond with hinge, H-bond donor/acceptor

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity. For imidazo[1,2-b]pyridazine derivatives, QSAR studies have been employed to correlate physicochemical properties with inhibitory activity against targets like p38 MAP kinase. koreascience.kr

A typical QSAR model for a series of imidazo[1,2-b]pyridazine derivatives would involve calculating various molecular descriptors, such as:

Electronic descriptors: (e.g., Hammett constants, partial charges) which would account for the electron-donating nature of the 6-methylthio group.

Steric descriptors: (e.g., molar refractivity, Taft steric parameters) which quantify the size and shape of the substituent.

Topological descriptors: Which describe the connectivity and branching of the molecule.

In a Hologram QSAR (HQSAR) study on imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists, the contribution maps revealed that specific atoms and fragments in the heterocyclic rings were critical for activity. koreascience.kr For Imidazo[1,2-b]pyridazine, 6-(methylthio)-, the methylthio group would contribute to the model based on its unique combination of size, hydrophobicity, and electronic properties. Its contribution would be compared with other substituents at the same position to build a predictive SAR model. nih.govnih.gov

In silico Screening and Virtual Ligand Design Approaches

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a biological target. This approach allows for the rapid and cost-effective identification of novel hits. The imidazo[1,2-b]pyridazine scaffold is an attractive core for such screening efforts due to its proven biological activity and synthetic accessibility. nih.govresearchgate.netnih.gov

Virtual screening campaigns can be either ligand-based or structure-based.

Ligand-based screening would use a known active imidazo[1,2-b]pyridazine as a template to search for other molecules with similar shapes or pharmacophoric features. nih.gov

Structure-based screening would involve docking a large library of compounds into the active site of a target protein and scoring them based on their predicted binding affinity. ijpbs.comonljbioinform.com

Imidazo[1,2-b]pyridazine, 6-(methylthio)- could itself be a hit from a virtual screen or serve as a starting point for virtual ligand design. In the design phase, computational chemists would explore modifications to the molecule to improve its properties. For example, the methylthio group at the C6 position could be replaced with other groups (bioisosteres) to probe the binding pocket for additional interactions, aiming to enhance potency, selectivity, or metabolic stability. nih.govnih.gov

Pharmacophore Modeling for Identification of Essential Structural Features

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models for imidazo[1,2-b]pyridazine inhibitors typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For a kinase inhibitor, a common pharmacophore derived from imidazo[1,2-b]pyridazine derivatives would include:

Hydrogen Bond Acceptor: Corresponding to one of the nitrogen atoms in the pyridazine ring, which interacts with the kinase hinge region. acs.orgnih.gov

Aromatic/Hydrophobic Feature: The fused bicyclic ring system itself.

Additional Features: Depending on the substituents. A substituent at the C3 position often provides another hydrogen bond donor or acceptor, while the substituent at the C6 position explores a different pocket. nih.gov

In the context of Imidazo[1,2-b]pyridazine, 6-(methylthio)-, the methylthio group would be defined as a hydrophobic feature in the pharmacophore model. Its presence and position would be considered essential for activity if a series of active compounds consistently feature a hydrophobic group of a similar size at the C6 position.

Table 2: General Pharmacophoric Features of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Pharmacophoric FeatureCorresponding Structural MoietyRole in Binding
Hydrogen Bond Acceptor 1Pyridazine Ring NitrogenHinge-binding
Aromatic Ring 1Imidazo[1,2-b]pyridazine CoreStacking interactions, scaffold
Hydrophobic Region6-(methylthio)- group Interaction with hydrophobic pocket
Variable Feature (e.g., H-bond donor/acceptor)C3-substituentSelectivity and additional affinity

Analysis of Electronic Properties and Reactivity through Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to compute the electronic structure and properties of molecules. dergipark.org.trsemanticscholar.org These calculations provide valuable information about molecular geometry, orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. semanticscholar.org

For Imidazo[1,2-b]pyridazine, 6-(methylthio)-, quantum chemical calculations can elucidate the influence of the methylthio group on the electronic properties of the entire ring system. The methylthio group is generally considered to be a weak π-donor and σ-acceptor. Its presence at the 6-position would modulate the electron density distribution across the aromatic scaffold. acs.orgresearchgate.net

Key properties that can be analyzed include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is related to the chemical reactivity and stability of the molecule. Substituents can tune this gap.

Molecular Electrostatic Potential (MEP): The MEP map shows the regions of positive and negative electrostatic potential on the molecule's surface. This is crucial for understanding non-covalent interactions, as the electron-rich nitrogen atoms of the core and the sulfur atom of the methylthio group would appear as regions of negative potential, attractive to electrophiles or hydrogen bond donors.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the local electronic environment and reactivity sites.

These theoretical calculations help rationalize observed structure-activity relationships and predict the reactivity of the molecule, guiding further synthetic modifications. dergipark.org.tr

Future Research Directions and Prospects for Imidazo 1,2 B Pyridazine, 6 Methylthio

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity

The future of Imidazo[1,2-b]pyridazine (B131497) research heavily relies on the rational design of new analogues with superior selectivity and potency. This involves modifying the core structure to improve interactions with specific biological targets while minimizing off-target effects. Strategies such as "scaffold hopping," where the central chemical structure is altered to create novel compounds, have been proposed. For instance, replacing a carbon atom with a nitrogen atom in a similar compound, the 3-nitroimidazo[1,2-a]pyridine, yielded the 3-nitroimidazo[1,2-b]pyridazine moiety, demonstrating how subtle changes can lead to new chemical series. mdpi.com

One key area is the development of covalent inhibitors. These compounds form a permanent bond with their target, which can lead to increased potency and duration of action. Research into imidazo[1,2-b]pyridazine derivatives has successfully identified potent and highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B cell malignancies. nih.gov Another advanced approach is the creation of macrocyclic derivatives. This has been explored to develop Anaplastic Lymphoma Kinase (ALK) inhibitors that can overcome drug resistance, a major challenge in cancer therapy. nih.govsemanticscholar.org

Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of Tyk2 JH2 inhibitors for autoimmune diseases, modifications at the C3 position of the imidazo[1,2-b]pyridazine core led to highly potent and selective compounds. nih.gov Similarly, research on derivatives for Alzheimer's disease showed that a 2-N,N-dimethylaminophenyl group was important for desirable binding affinity to Aβ plaques, while modifications at the 6-position were moderately tolerated. nih.gov These detailed studies provide a roadmap for designing next-generation analogues with precisely tuned properties.

Table 1: Strategies for Analogue Design

Design Strategy Example Application Desired Outcome
Scaffold Hopping Creation of 3-nitroimidazo[1,2-b]pyridazine from an imidazo[1,2-a]pyridine core mdpi.com Discovery of new chemical series with potentially different biological activities.
Covalent Inhibition Development of irreversible BTK inhibitors nih.gov Increased potency, prolonged duration of action, and high selectivity.
Macrocyclization Synthesis of ALK inhibitors to combat resistance nih.govsemanticscholar.org Overcoming drug resistance mutations in cancer targets.

Exploration of Novel Therapeutic Applications for the Compound Class

The versatile structure of the imidazo[1,2-b]pyridazine scaffold has led to its investigation for a wide range of diseases, and future research will continue to broaden its therapeutic horizons. researchgate.netresearchgate.net While initial studies have focused on specific areas, the potential applications are vast.

Current and Potential Therapeutic Areas:

Oncology: This is a major area of research. Derivatives have been developed as inhibitors for various kinases involved in cancer, such as ALK in non-small cell lung cancer, BTK in B-cell malignancies, and CDK12/13 in triple-negative breast cancer. nih.govnih.govnih.gov Further studies are exploring them as polypharmacological agents targeting multiple cancer-associated kinases simultaneously. up.ac.za

Neurodegenerative Diseases: Certain analogues, specifically 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, have shown high binding affinity for β-amyloid plaques. nih.gov This makes them promising candidates for the development of new diagnostic imaging agents (e.g., PET radiotracers) for Alzheimer's disease. nih.gov

Inflammatory and Autoimmune Diseases: The discovery of imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2) opens up possibilities for treating autoimmune conditions like psoriasis and systemic lupus erythematosus. nih.gov

Infectious Diseases: The scaffold has been examined for activity against various pathogens. Research has shown potential for developing derivatives as antibacterial agents by inhibiting enzymes like Dihydropteroate Synthetase (DHPS). ijpbs.com Additionally, some analogues have been investigated for antitubercular and antiparasitic properties, including activity against Leishmania and Trypanosoma brucei. mdpi.comresearchgate.netresearchgate.net

Fibrotic Diseases: Through rational design, derivatives have been optimized as dual agonists for FXR and PPARδ, showing potential for treating idiopathic pulmonary fibrosis by reducing collagen deposition in lung tissue. nih.gov

Future work will likely involve screening these compounds against a wider array of biological targets to uncover new and unexpected therapeutic uses.

Development of Integrated In vitro and In silico Screening Platforms

To accelerate the discovery of new imidazo[1,2-b]pyridazine-based drugs, researchers are increasingly relying on integrated screening platforms that combine computational (in silico) and laboratory (in vitro) methods.

High-throughput virtual screening is a powerful starting point. This in silico approach uses computer models to screen vast libraries of virtual compounds against a specific biological target. For instance, this method was used to identify imidazo[1,2-b]pyridazine backbones as potential poly-inhibitors of Bromodomain containing protein 4 (BRD4) and other cancer-associated kinases. up.ac.za Molecular docking studies, another computational technique, help predict how a compound will bind to a protein's active site, guiding the design of more effective molecules. This has been used to study how these compounds interact with targets like B-Raf V600E kinase and DHPS. ijpbs.comdergipark.org.tr

The most promising candidates identified through in silico screening are then synthesized and subjected to in vitro testing to validate their activity. These laboratory assays measure the compound's actual effect on isolated proteins or cells. For example, compounds identified as potential anti-cancer agents were tested for their ability to inhibit the growth of human cancer cell lines like A375 and Colo-205 using MTT assays. dergipark.org.tr This integrated approach, moving from computer models to lab experiments, streamlines the drug discovery process, saving time and resources.

Investigation of Metabolite Profiles and Metabolic Stability in Preclinical Models

A crucial aspect of future research is understanding how the body processes imidazo[1,2-b]pyridazine derivatives. This involves studying their metabolic stability and identifying the resulting metabolites. A drug's success depends not only on its activity but also on its pharmacokinetic properties, such as how long it remains in the body before being broken down. researchgate.netnih.gov

In vitro assays are essential for this evaluation. For instance, liver microsome stability tests are used to predict how quickly a compound will be metabolized by the liver. Studies on Tyk2 inhibitors showed that while early analogues were rapidly metabolized, subsequent modifications dramatically improved their stability in human, rat, and mouse liver microsomes. nih.gov Another key test is the Caco-2 permeability assay, which assesses a compound's ability to be absorbed through the intestinal wall, predicting its oral bioavailability. nih.gov

Identifying metabolites is also critical. This is often done using advanced analytical techniques like UPLC-QTOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). researchgate.net Understanding the metabolites is important because they can have their own biological activity or potential toxicity. In silico tools can first predict likely sites of metabolism on the molecule, guiding the subsequent laboratory analysis of samples from in vitro or in vivo (animal) studies. researchgate.net

Table 2: Key Preclinical Assays for Metabolic Profiling

Assay Type Purpose Example Finding
Liver Microsomal Stability Assay To assess the rate of metabolism by liver enzymes. Modified imidazo[1,2-b]pyridazine analogues showed significantly improved stability compared to initial compounds. nih.gov
Caco-2 Permeability Assay To predict oral absorption and bioavailability. Introduction of a 2-pyridyl group enhanced Caco-2 permeability in a series of Tyk2 inhibitors. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the optimization of imidazo[1,2-b]pyridazine derivatives. mednexus.org These technologies can analyze vast datasets to identify complex patterns that are not apparent to human researchers, significantly accelerating the drug design cycle.

One of the primary applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models learn the relationship between a compound's chemical structure and its biological activity, allowing them to predict the potency of new, unsynthesized molecules. This can help prioritize which analogues to synthesize, focusing resources on the most promising candidates.

AI and ML can also be used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By training models on existing data, researchers can get early predictions about a molecule's metabolic stability, permeability, and potential toxicity, helping to eliminate compounds likely to fail in later stages of development. mednexus.org

Furthermore, generative AI models can design entirely new molecules. By learning the underlying chemical rules of the imidazo[1,2-b]pyridazine scaffold and the features required for binding to a specific target, these models can propose novel structures that are optimized for both potency and favorable pharmacokinetic properties. This approach moves beyond simple modification of existing compounds and opens the door to discovering truly innovative drug candidates. mednexus.org

Q & A

What are the established synthetic routes for Imidazo[1,2-b]pyridazine derivatives, and how can 6-(methylthio)-substituted variants be optimized?

Level: Basic
Methodological Answer:
Imidazo[1,2-b]pyridazine derivatives are typically synthesized via cyclization reactions between 2-aminopyridazines and electrophilic reagents. For 6-(methylthio) derivatives, key steps include:

  • Cyclocondensation : Reacting 2-aminopyridazine with α-halo ketones or thiomethylation agents under basic conditions (e.g., Na₂HPO₄ in DMA) to introduce the methylthio group at position 6 .
  • Post-functionalization : After forming the core scaffold, sulfur-containing substituents can be introduced via nucleophilic substitution or coupling reactions (e.g., using Ba(OH)₂ in NMP/H₂O for hydrolysis) .
    Optimization Strategies :
  • Catalyst Screening : Iodine catalysis (as in imidazo[1,2-a]pyrazine synthesis) improves reaction efficiency and regioselectivity .
  • Computational Guidance : Quantum chemical calculations and reaction path simulations (e.g., ICReDD’s methods) reduce trial-and-error by predicting optimal conditions .

How do structural modifications at the 6-position (e.g., methylthio group) influence the biological activity of Imidazo[1,2-b]pyridazine compounds?

Level: Intermediate
Methodological Answer:
The methylthio group at position 6 enhances lipophilicity and modulates electronic properties, impacting bioactivity:

  • Cytotoxicity Trends : Analogous imidazo[1,2-a]pyrazines with sulfur substituents show varying IC₅₀ values across cell lines (e.g., compound 10a in Table 2 exhibits 20 µM in Hep-2 vs. 76 µM in Vero), suggesting substituent-dependent selectivity .
  • Mechanistic Insights : Methylthio groups may improve target binding (e.g., kinase inhibition) by forming hydrophobic interactions or hydrogen bonds. Comparative SAR studies with non-sulfur analogs (e.g., 6-chloro derivatives) are critical .

What analytical techniques are critical for characterizing Imidazo[1,2-b]pyridazine derivatives, particularly in verifying sulfur-containing substituents?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; the methylthio group’s singlet (~δ 2.5 ppm) and deshielded aromatic protons are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, especially for sulfur isotopes (e.g., ³²S vs. ³⁴S) .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., distinguishing 6-methylthio from 7-methylthio isomers) .

How can researchers resolve contradictory biological activity data observed in different cell lines for 6-(methylthio)imidazo[1,2-b]pyridazine derivatives?

Level: Advanced
Methodological Answer:
Contradictions may arise from cell-specific uptake, metabolic differences, or off-target effects. Mitigation strategies include:

  • Dose-Response Profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations to rule out assay noise .
  • Mechanistic Validation : Use knockdown (siRNA) or overexpression models to confirm target engagement .
  • Comparative Metabolomics : Identify metabolic pathways (e.g., CYP450 activity) that differentially process the compound in resistant vs. sensitive cell lines .

What computational strategies enhance the design of novel Imidazo[1,2-b]pyridazine derivatives with targeted pharmacological properties?

Level: Advanced
Methodological Answer:

  • Reaction Path Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers for cyclization steps, guiding solvent/catalyst selection .
  • Docking Studies : Molecular docking with target proteins (e.g., kinases) prioritizes substituents that improve binding affinity. For example, methylthio groups may fill hydrophobic pockets in ATP-binding sites .
  • Data-Driven Feedback : Machine learning models trained on experimental datasets (e.g., IC₅₀ values from Table 2 ) predict bioactivity for untested analogs .

How can researchers address low yields in the synthesis of 6-(methylthio)imidazo[1,2-b]pyridazine derivatives?

Level: Intermediate
Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-oxidation of sulfur). Solutions include:

  • Protecting Groups : Temporarily shield reactive sites (e.g., using Boc for amines) during thiomethylation .
  • Solvent Optimization : Polar aprotic solvents (DMA, NMP) enhance solubility of intermediates and reduce byproduct formation .
  • In Situ Monitoring : HPLC or TLC tracks reaction progress to terminate at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.